Cilnidipine is a calcium channel blocker that has gained approval for clinical use in several countries, including Japan, China, India, Nepal, and Korea, primarily for the treatment of hypertension. It is distinguished from other calcium antagonists by its dual action on both L-type and N-type calcium channels, which contributes to its efficacy in managing blood pressure and related cardiovascular conditions. Cilnidipine was patented in 1984 and received approval for medical use in 1995. Currently, it is being investigated for additional therapeutic applications, such as in patients with Raynaud's Phenomenon and Systemic Sclerosis .
The synthesis of cilnidipine involves a multi-step chemical process. One notable method utilizes methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester as starting materials. The synthesis occurs under nitrogen protection with isobutyl alcohol as the solvent and isobutyl alcohol aluminum as the catalyst. The process includes refluxing the mixture for 3-4 hours, followed by cooling overnight to obtain a crude product, which is then filtered and recrystallized using anhydrous ethanol to yield cilnidipine .
Technical Details:
Cilnidipine can undergo various chemical reactions under specific conditions. One significant reaction involves acid-catalyzed decomposition leading to bridged tricyclic products through cascade rearrangements. This reaction has been characterized using mass spectrometry and nuclear magnetic resonance spectroscopy . The mechanism includes:
These reactions highlight the complexity of cilnidipine's chemistry beyond its therapeutic applications.
Cilnidipine's primary mechanism involves blocking L-type calcium channels found in vascular smooth muscle and cardiac myocytes. By inhibiting calcium ion influx, it promotes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance. Additionally, cilnidipine's action on N-type calcium channels helps mitigate increases in heart rate and blood pressure during stress responses .
Cilnidipine exhibits several notable physical and chemical properties:
Cilnidipine is primarily used as an antihypertensive agent due to its ability to effectively lower blood pressure through vasodilation. Its unique mechanism makes it suitable for patients who may not respond well to traditional L-type calcium channel blockers alone. Furthermore, ongoing research explores its potential use in treating conditions like Raynaud's Phenomenon and Systemic Sclerosis .
Cilnidipine belongs to the dihydropyridine class of calcium channel blockers and uniquely inhibits both L-type and N-type voltage-gated calcium channels. This dual-blockade property distinguishes it from classical calcium channel blockers like nifedipine or amlodipine, which primarily target L-type channels [2] [7]. The molecular basis for this activity lies in Cilnidipine's interaction with specific α1 subunits of calcium channels: While L-type channels are predominantly expressed in vascular smooth muscle (α1C subunit), N-type channels (α1B subunit) are localized in sympathetic nerve terminals [4] [7].
Electrophysiological studies demonstrate Cilnidipine's differential affinity for calcium channel subtypes. In rat dorsal root ganglion neurons, Cilnidipine inhibits N-type currents with an IC₅₀ of 1-3 μM, compared to 17 μM for cardiac L-type currents [7]. This selectivity profile enables simultaneous vasodilation (via L-type blockade) and sympathoinhibition (via N-type blockade). In vascular A7r5 cells expressing multi-subunit L-type channels, Cilnidipine achieves 50% current inhibition at 10 nM, though its onset is exceptionally slow (>10 minutes) compared to nimodipine [3] [5]. Table 1 summarizes channel selectivity data:
Table 1: Calcium Channel Blockade Profiles of Dihydropyridines
Compound | L-Type IC₅₀ | N-Type IC₅₀ | P/Q-Type IC₅₀ | Source |
---|---|---|---|---|
Cilnidipine | 17 μM* | 1-3 μM | >30 μM | Uneyama et al. 1999 |
Amlodipine | 1 μM | 3.5 μM | 7.4 μM | Furukawa et al. 1999 |
Nifedipine | 0.1 μM | >30 μM | >30 μM | Uneyama et al. 1999 |
*Cardiac L-type channels; Vascular L-type IC₅₀ = 10 nM [5]
Cilnidipine's cinnamyl side chain is the critical structural feature enabling N-type channel interaction [3] [6]. Molecular docking studies reveal this side chain occupies a hydrophobic pocket near the α1B subunit's pore region, which is absent in L-type α1C subunits. Additionally, β-subunit interactions modulate Cilnidipine's kinetics: In A7r5 cells with depleted β-subunits (via antisense oligonucleotides), Cilnidipine loses its characteristic acceleration of current decay, indicating β-subunits facilitate open-channel blockade [3]. This state-dependent inhibition follows distinct binding kinetics:
N-type calcium channels regulate vesicular exocytosis of norepinephrine in sympathetic nerve endings. Cilnidipine suppresses stimulated norepinephrine release via N-type blockade, as demonstrated in multiple models:
This action underlies Cilnidipine's suppression of stress-induced hypertension. Cold stress tests in spontaneously hypertensive rats show Cilnidipine (1 mg/kg) attenuates systolic blood pressure surges by 58% compared to amlodipine (22%, p<0.01) through inhibition of sympathetic activation [7].
Unlike pure L-type blockers, Cilnidipine minimizes reflex tachycardia through autonomic modulation. A meta-analysis of 24 clinical trials demonstrated significant reductions in pulse rate (-4.2 bpm, p<0.05) after Cilnidipine therapy, whereas other calcium channel blockers showed no change [1]. This heart rate reduction correlates with improved baroreflex sensitivity parameters:
Table 2: Autonomic Effects of Cilnidipine in Hypertension Models
Parameter | Change vs. Baseline | Change vs. L-type CCBs | Significance |
---|---|---|---|
Pulse rate | ↓ 4.2 bpm | ↓ 3.5 bpm | p<0.05 |
Low-frequency HRV (sympathetic) | ↓ 28% | ↓ 22% | p<0.01 |
High-frequency HRV (parasympathetic) | ↑ 34% | ↑ 31% | p<0.05 |
*Data derived from Minami et al. and Sakata et al. RCTs [1]
Mechanistically, Cilnidipine enhances cardiac vagal activity by:
This autonomic rebalancing explains Cilnidipine's efficacy in lowering early morning blood pressure surges—periods of heightened sympathetic activity implicated in cardiovascular events [1] [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4